
(4R)-2-(3-hydroxy-4-methoxyphenyl)thiazolidine-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4R)-2-(3-hydroxy-4-methoxyphenyl)thiazolidine-4-carboxylic acid, also known as HMTCA, is a naturally occurring compound found in various plant species. HMTCA has been studied for its potential therapeutic applications due to its anti-inflammatory, antioxidant, and anti-cancer properties.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
The compound has been synthesized through a condensation reaction of ortho-vanillin and l-cysteine, leading to the formation of a racemic mixture. This process was found to differ from what was previously reported in the literature, where it was assumed to form a Schiff base. The racemic mixture underwent thorough characterization, which included 1D and 2D NMR techniques, ESI-MS, and X-ray diffraction. The study also explored the addition of ZnCl2 to the racemic mixture, which resulted in the formation of crystals in the form of colorless needles, suitable for X-ray diffraction studies. The crystals were identified as the diastereomer (2R,4R)-2-(2-hydroxy-3-methoxyphenyl)thiazolidine-4-carboxylic acid 1, and the bulk material was confirmed to be racemic. It was noted that thiazolidine exists as a zwitterion in the solid state, as indicated by the crystal structure (Muche, Müller, & Hołyńska, 2018).
Supramolecular Aggregation Behavior
A target synthesis of biocompatible chiral thiazolidine-4-carboxylic acid derivatives was conducted to investigate the influence of the number, type, and position of hydrogen bonding functionalities and solvent molecules in the crystal lattice on the supramolecular aggregation behavior. This aggregation behavior is crucial as it leads to the formation of molecular assemblies. Single crystal X-ray diffraction studies were used to establish the solid-state aggregation behavior. The research explored 1D, 2D, and 3D aggregation behaviors from crystal packing diagrams and extended the findings with appropriate literature, highlighting the potential applications of these supramolecular assemblies in gas storage, biosensing, and template catalysis (Jagtap et al., 2018).
Anticancer Activity and Molecular Docking Studies
The compound (4R)-2-(2-hydroxyphenyl)thiazolidine-4-carboxylic acid was used as a precursor in the synthesis of peripherally tetra-substituted metallophthalocyanines. These compounds were characterized using common spectroscopic methods, and their aggregation behaviors were investigated. The electronic spectra of the synthesized metallophthalocyanines were analyzed, and their fluorescence quantum yield was obtained. Notably, the anticancer activity of these metallophthalocyanine derivatives was studied on various cancer cell lines, and their cell cycle and apoptosis analyses were performed. Additionally, the chemical and biological activities of these compounds were compared using parameters obtained from Gaussian software and molecular docking methods, suggesting a potential for therapeutic applications (Bilgiçli et al., 2021).
Solubility, Stability, and Dissociation Constants Studies
The solubility, stability, and dissociation constants of various (4R)-thiazolidine-4-carboxylic acid derivatives were studied in aqueous solutions using potentiometric titration and HPLC method. The research showed that solubilities vary with the size of a molecule, position, and number of polar groups. The stability of these compounds was also investigated, revealing insights into the structural factors influencing their stability and dissociation constants, which are crucial for understanding their behavior in biological systems (Butvin, AL-JA’AFREH, Svetlik, & Havránek, 2000).
Eigenschaften
IUPAC Name |
(4R)-2-(3-hydroxy-4-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4S/c1-16-9-3-2-6(4-8(9)13)10-12-7(5-17-10)11(14)15/h2-4,7,10,12-13H,5H2,1H3,(H,14,15)/t7-,10?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJCRXBNKTDNEAY-BYDSUWOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2NC(CS2)C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C2N[C@@H](CS2)C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

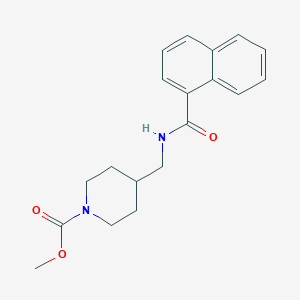
![Methyl 3-[4-[(1-cyclobutylaziridin-2-yl)methoxy]phenyl]propanoate](/img/structure/B2864341.png)
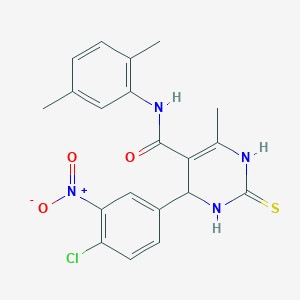
![2-[4-(4-Methylpiperazin-1-yl)phenyl]quinoline](/img/structure/B2864346.png)
![N-(1-cyano-1-cyclopropylethyl)-2-{[(5-fluoro-2-methoxyphenyl)methyl]sulfanyl}acetamide](/img/structure/B2864348.png)
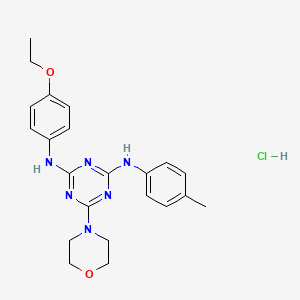

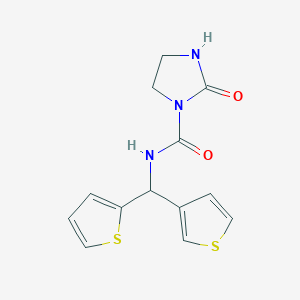
![4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-1-(3-(dimethylamino)propyl)-3-hydroxy-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one](/img/structure/B2864353.png)
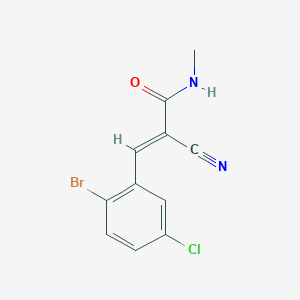
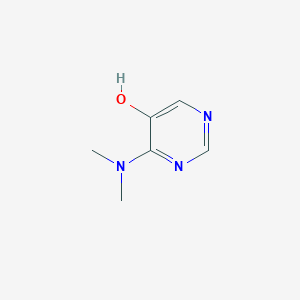
![Methyl 2-[(4-tert-butylphenyl)methylsulfanyl]-3-[(4,6-dimethylpyrimidin-2-yl)amino]-4-oxoquinazoline-7-carboxylate](/img/structure/B2864358.png)

